molecular formula C10H10Cl2N2 B14892762 N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine

N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine

Cat. No.: B14892762
M. Wt: 229.10 g/mol
InChI Key: QJYDWXXPXYARJI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine is a chemical compound that belongs to the class of substituted anilines This compound is characterized by the presence of a dichlorophenyl group attached to a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the reaction of 3,4-dichloroaniline with a suitable dihydropyrrole precursor. One common method is the condensation reaction between 3,4-dichloroaniline and a dihydropyrrole derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrides.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloroaniline: A precursor in the synthesis of N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine.

    N-(3,4-Dichlorophenyl)carbamic acid methyl ester: Another compound with a dichlorophenyl group, used in different applications.

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron): An herbicide with a similar dichlorophenyl structure.

Uniqueness

This compound is unique due to its specific combination of a dichlorophenyl group and a dihydropyrrole ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H10Cl2N2

Molecular Weight

229.10 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C10H10Cl2N2/c11-8-4-3-7(6-9(8)12)14-10-2-1-5-13-10/h3-4,6H,1-2,5H2,(H,13,14)

InChI Key

QJYDWXXPXYARJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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